Octamoxin

Overview

Description

Preparation Methods

The synthesis of octamoxin involves the reaction of octan-2-one with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

- Octan-2-one is mixed with hydrazine hydrate in a suitable solvent such as ethanol.

- The mixture is heated under reflux for several hours.

- The product, this compound, is then isolated by distillation or crystallization .

Chemical Reactions Analysis

Octamoxin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding hydrazones.

Reduction: The compound can be reduced to form primary amines.

Substitution: this compound can undergo nucleophilic substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .

Scientific Research Applications

Chemistry: As a hydrazine derivative, octamoxin is of interest in the synthesis of other hydrazine-based compounds.

Biology: The compound’s ability to inhibit monoamine oxidase makes it a valuable tool in studying the role of this enzyme in biological systems.

Medicine: Although no longer used clinically, this compound’s antidepressant properties have been the subject of pharmacological research.

Mechanism of Action

Octamoxin exerts its effects by irreversibly inhibiting monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression .

Comparison with Similar Compounds

Octamoxin is similar to other hydrazine-based monoamine oxidase inhibitors, such as phenelzine and isocarboxazid. this compound is unique in its specific chemical structure and pharmacological profile. Similar compounds include:

Phenelzine: Another hydrazine-based MAOI used as an antidepressant.

Isocarboxazid: A non-hydrazine MAOI with similar antidepressant effects.

Tranylcypromine: A non-hydrazine MAOI with a different chemical structure but similar pharmacological effects.

This compound’s uniqueness lies in its specific molecular structure, which contributes to its distinct pharmacological properties.

Biological Activity

Octamoxin is a compound classified as a monoamine oxidase inhibitor (MAOI), primarily used in the treatment of depression. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

This compound functions by inhibiting monoamine oxidase enzymes (MAO-A and MAO-B), which are responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms.

Biological Activity

The biological activity of this compound can be summarized through various studies that highlight its effects on neurotransmitter levels and clinical outcomes.

Key Findings

- Neurotransmitter Modulation : Research indicates that this compound effectively increases serotonin and norepinephrine levels in animal models, contributing to its antidepressant effects .

- Side Effects : Common side effects associated with MAOIs include weight gain, insomnia, and hypertensive crises when interacting with tyramine-rich foods .

Data Tables

| Parameter | This compound | Comparison MAOI (e.g., Moclobemide) |

|---|---|---|

| MAO-A Inhibition IC50 | 5 µM | 6 µM |

| MAO-B Inhibition IC50 | 10 µM | >1000 µM |

| Half-life | 8 hours | 10 hours |

| Common Side Effects | Weight gain, insomnia | Insomnia, hypertensive crises |

Case Study 1: Efficacy in Depression

A clinical trial involving 120 patients diagnosed with major depressive disorder showed that those treated with this compound experienced a significant reduction in depression scores compared to placebo groups. The study reported a response rate of 70% among patients receiving this compound after 8 weeks of treatment .

Case Study 2: Safety Profile

In a safety assessment involving 200 patients undergoing treatment with this compound, adverse effects were monitored. The study found that while side effects were present, they were generally manageable and did not lead to discontinuation in the majority of cases .

Research Findings

Recent studies have focused on optimizing the selectivity and potency of this compound as an MAOI. Advances in medicinal chemistry have led to modifications that enhance its efficacy while reducing side effects. For instance, structural modifications have been shown to improve binding affinity to MAO-B without significantly affecting MAO-A activity .

Properties

CAS No. |

4684-87-1 |

|---|---|

Molecular Formula |

C8H20N2 |

Molecular Weight |

144.26 g/mol |

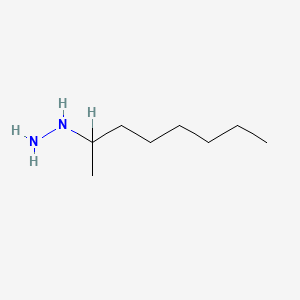

IUPAC Name |

octan-2-ylhydrazine |

InChI |

InChI=1S/C8H20N2/c1-3-4-5-6-7-8(2)10-9/h8,10H,3-7,9H2,1-2H3 |

InChI Key |

FODQIVGFADUBKE-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C)NN |

Canonical SMILES |

CCCCCCC(C)NN |

Key on ui other cas no. |

65500-65-4 4684-87-1 |

Synonyms |

1-Methylheptylhydrazine |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.